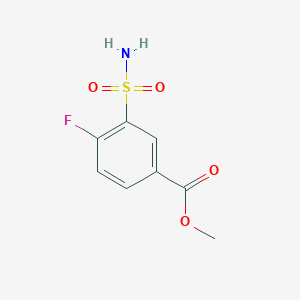

Methyl 4-fluoro-3-sulfamoylbenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 4-fluoro-3-sulfamoylbenzoate” is a chemical compound with the CAS Number: 85338-72-3 . Its IUPAC name is methyl 3- (aminosulfonyl)-4-fluorobenzoate . The compound has a molecular weight of 233.22 .

Molecular Structure Analysis

The molecular formula of “Methyl 4-fluoro-3-sulfamoylbenzoate” is C8H8FNO4S . The InChI Code is 1S/C8H8FNO4S/c1-14-8 (11)5-2-3-6 (9)7 (4-5)15 (10,12)13/h2-4H,1H3, (H2,10,12,13) .Physical And Chemical Properties Analysis

“Methyl 4-fluoro-3-sulfamoylbenzoate” is a solid at room temperature . It should be stored at a temperature of 4°C and protected from light .Wissenschaftliche Forschungsanwendungen

Organic Electronics Applications

A study highlighted the modification of poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS) with 4-halobenzoics, including 4-fluorobenzoic acid, to significantly improve its conductivity. This modification has been applied in high-efficiency ITO-free organic solar cells, showcasing the potential of fluoro-substituted benzoates in enhancing the performance of electronic materials (Tan et al., 2016).

Antibacterial Activities

Sulfone derivatives containing 1,3,4-oxadiazole moieties, related to Methyl 4-fluoro-3-sulfamoylbenzoate, have demonstrated good antibacterial activities against rice bacterial leaf blight. These compounds have also shown the ability to enhance plant resistance, making them valuable in agricultural applications to combat bacterial infections (Shi et al., 2015).

Detection of Metal Ions

A study described the synthesis of a fluorogenic chemosensor based on o-aminophenol and Methyl 4-hydroxybenzoate for the selective detection of Al3+ ions. This sensor exhibits high selectivity and sensitivity, potentially useful for bio-imaging applications in detecting metal ions in living cells (Ye et al., 2014).

Antituberculosis Activity

Hydrazones derived from 4-fluorobenzoic acid hydrazide have been evaluated for their antimycobacterial activity against Mycobacterium tuberculosis. This study underscores the potential of fluorinated benzoate derivatives in developing new antituberculosis agents (Koçyiğit-Kaymakçıoğlu et al., 2009).

Antitumor Activities

Fluorinated 2-(4-aminophenyl)benzothiazoles, which are structurally related to Methyl 4-fluoro-3-sulfamoylbenzoate, have shown potent antitumor properties. These compounds induce cytochrome P450 1A1, which plays a critical role in their antitumor specificity, offering insights into the development of new cancer therapies (Hutchinson et al., 2001).

Safety and Hazards

Eigenschaften

IUPAC Name |

methyl 4-fluoro-3-sulfamoylbenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO4S/c1-14-8(11)5-2-3-6(9)7(4-5)15(10,12)13/h2-4H,1H3,(H2,10,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQNWDVLPPUEESQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)F)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-difluorobenzamide](/img/structure/B2891001.png)

![3-[N-(4-methoxyphenyl)2,4-dimethylbenzenesulfonamido]propanoic acid](/img/structure/B2891016.png)